![molecular formula C12H8FN5O B10928614 N-(2-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10928614.png)

N-(2-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

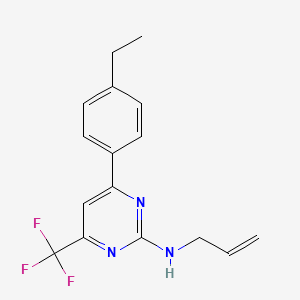

N-(2-Fluorphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-carboxamid ist eine heterocyclische Verbindung, die einen Triazolo[1,5-a]pyrimidin-Kern mit einem Fluorphenyl-Substituenten aufweist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2-Fluorphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-carboxamid beinhaltet typischerweise die Reaktion von Enaminonitrilen mit Benzohydraziden unter Mikrowellenbestrahlung. Diese katalysierende und additivfreie Methode ist umweltfreundlich und führt zu guten bis hervorragenden Ausbeuten . Die Reaktion verläuft über einen Transamidierungsmechanismus, gefolgt von einer nukleophilen Addition mit Nitril und anschließender Kondensation .

Industrielle Produktionsmethoden

Während spezifische industrielle Produktionsmethoden für diese Verbindung nicht umfassend dokumentiert sind, deutet die Skalierbarkeit der mikrowellenge unterstützten Synthese auf ein Potenzial für die industrielle Anwendung hin. Die Methode zeichnet sich durch einen breiten Substratbereich und eine gute Toleranz gegenüber funktionellen Gruppen aus, was sie für die großtechnische Produktion geeignet macht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . Another method involves a mechanochemical approach using azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the eco-friendly and catalyst-free methods mentioned above could be adapted for large-scale production, given their efficiency and high yields.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(2-Fluorphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Amin-Derivate liefern.

Substitution: Halogenierung und andere Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Halogenierungsmittel für Substitutionsreaktionen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Oxide, Amin-Derivate und verschiedene substituierte Verbindungen, abhängig von den verwendeten Reagenzien und Bedingungen .

Wissenschaftliche Forschungsanwendungen

N-(2-Fluorphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-carboxamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Medizin: Erforscht wegen seiner antiviralen Eigenschaften, insbesondere gegen Influenzaviren.

Wirkmechanismus

Die Verbindung übt ihre Wirkungen hauptsächlich durch die Hemmung spezifischer Enzyme und Rezeptoren aus. So wird die entzündungshemmende Aktivität der Hemmung von COX-2 zugeschrieben, wodurch die Produktion von proinflammatorischen Mediatoren wie Prostaglandinen reduziert wird . Darüber hinaus beinhaltet die antivirale Aktivität die Hemmung der viralen RNA-abhängigen RNA-Polymerase, wodurch die Virusreplikation gestört wird .

Wirkmechanismus

The mechanism of action for N2-(2-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The compound’s structure allows it to fit into the enzyme’s binding pocket, blocking its activity effectively.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2,4-Triazolo[1,5-a]pyridine: Diese Verbindungen teilen einen ähnlichen Kernstruktur, unterscheiden sich jedoch in ihren Substituenten und weisen verschiedene biologische Aktivitäten auf.

Pyrazolo[3,4-d]pyrimidine: Bekannt für ihre Antikrebs-Eigenschaften, teilen diese Verbindungen auch strukturelle Ähnlichkeiten.

Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone: Diese Verbindungen wurden wegen ihrer potenziellen therapeutischen Anwendungen synthetisiert.

Einzigartigkeit

N-(2-Fluorphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-carboxamid ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das ihm unterschiedliche biologische Aktivitäten verleiht, insbesondere seine dualen entzündungshemmenden und antiviralen Eigenschaften .

Eigenschaften

Molekularformel |

C12H8FN5O |

|---|---|

Molekulargewicht |

257.22 g/mol |

IUPAC-Name |

N-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |

InChI |

InChI=1S/C12H8FN5O/c13-8-4-1-2-5-9(8)15-11(19)10-16-12-14-6-3-7-18(12)17-10/h1-7H,(H,15,19) |

InChI-Schlüssel |

GUDKFQHRNUHNOO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)NC(=O)C2=NN3C=CC=NC3=N2)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethoxyphenyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928548.png)

![N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928556.png)

![2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10928567.png)

![N-(1-ethyl-1H-pyrazol-4-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928570.png)

![1,6-dimethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928572.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928577.png)

![2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10928585.png)

![N-[4-(butan-2-yl)phenyl]-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928592.png)

![Ethyl 1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylate](/img/structure/B10928600.png)

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10928610.png)